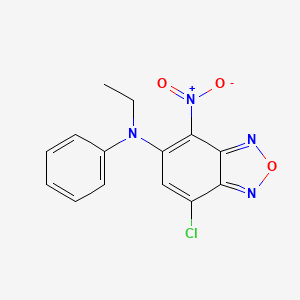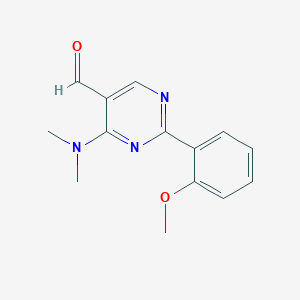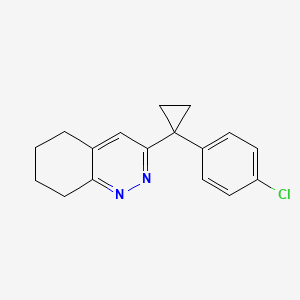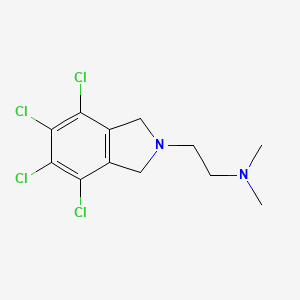![molecular formula C7H9N3S B12918236 7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine CAS No. 112230-26-9](/img/structure/B12918236.png)
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thiopyrano[3,2-d]pyrimidines. These compounds are characterized by a fused ring system containing both sulfur and nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminopyrimidine with a thiol compound under acidic conditions to form the thiopyrano ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes such as phosphodiesterases.
Biology: The compound is used in studies related to cellular signaling pathways and enzyme inhibition.
作用機序
The mechanism of action of 7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes. For example, it has been identified as a selective inhibitor of phosphodiesterase 4B (PDE4B), which plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4B, the compound can modulate cAMP signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
5,5-Dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine: This compound is similar in structure but contains additional oxygen atoms, which can affect its chemical properties and biological activity.
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine: Another related compound with a morpholino group, which can influence its pharmacological profile.
Uniqueness
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
112230-26-9 |
|---|---|
分子式 |
C7H9N3S |
分子量 |
167.23 g/mol |
IUPAC名 |
7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H9N3S/c8-7-6-5(9-4-10-7)2-1-3-11-6/h4H,1-3H2,(H2,8,9,10) |
InChIキー |
KUGIITZFWSHTAZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=NC=N2)N)SC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-](/img/structure/B12918170.png)


![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)
![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)


![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)

![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)

